6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-3H,4-5H2,1H3 |
InChI Key |
WIZJLAHMEFTSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(CCO2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
This derivative, synthesized via pyrolysis of 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine acetate, lacks the acetyl group but retains the methyl substituent at the 6-position.
5-Nitro-2,3-dihydrofuro[2,3-b]pyridine
This compound features a nitro group at the 5-position, enhancing its electron-deficient character. Such derivatives are often intermediates in medicinal chemistry for further functionalization, whereas the acetyl group in 6-acetyl derivatives may stabilize ketone-based reactions .
Table 1: Comparison of Dihydrofuropyridine Derivatives
| Compound | Substituent | Key Synthetic Route | Reactivity/Applications |
|---|---|---|---|
| 6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine | 6-Acetyl | Claisen condensation, cyclization | Electrophilic acetylation site |
| 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine | 6-Methyl | Pyrolysis of acetate intermediate | Limited functionalization potential |
| 5-Nitro-2,3-dihydrofuro[2,3-b]pyridine | 5-Nitro | Nitration of parent compound | Precursor for amine derivatives |
Comparison with Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines, which replace the furan oxygen with sulfur, exhibit distinct electronic and pharmacological properties. For instance, thieno[2,3-b]pyridine derivatives demonstrate notable antitumor activity against HepG-2 and MCF-7 cell lines, with some compounds showing IC₅₀ values comparable to doxorubicin . However, their clinical application is hampered by poor aqueous solubility, often requiring cyclodextrin-based formulations .
Synthetic routes for thieno[2,3-b]pyridines frequently employ α-halo carbonyl compounds for intramolecular cyclization, a strategy less common in furopyridine synthesis .
Comparison with Pyrrolo[2,3-b]pyridines
Pyrrolo[2,3-b]pyridines, which incorporate a pyrrole ring, are prominent in kinase inhibitor development. For example, 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against protein kinases, leveraging the nitrogen-rich scaffold for target binding . The acetyl group in this compound could similarly enhance binding affinity in medicinal applications, though such studies remain unexplored.
Q & A
Basic: What are the established synthetic routes for 6-Acetyl-2,3-dihydrofuro[2,3-b]pyridine?
Answer:
The synthesis typically involves cyclization of substituted pyridine precursors followed by acetylation. A general approach (from ) uses:
- Step 1 : Formation of the fused furopyridine core via intramolecular etherification of halogenated pyridines (e.g., 2-bromo-6-acetylpyridine derivatives) under acidic conditions (H₂SO₄ or PPA).
- Step 2 : Acetylation using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Key intermediates include 2,3-dihydrofuro[2,3-b]pyridine, with yields optimized by controlling reaction time (12-24 hours) and temperature (80-120°C).
Advanced: How can regioselectivity challenges in functionalizing the dihydrofuropyridine ring be addressed?
Answer:
Regioselectivity is influenced by:
- Electron-donating/withdrawing groups : Acetyl groups (electron-withdrawing) direct electrophilic substitution to the C5 position of the pyridine ring.
- Catalytic systems : Ir(III)-catalyzed C–H functionalization ( ) enables site-specific modifications (e.g., C3 or C7 positions) under mild conditions .
- Protecting groups : Temporary protection of the acetyl group (e.g., silylation) prevents unwanted side reactions during functionalization .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
Standard methods include:
- NMR spectroscopy :
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase).
- HRMS : Molecular ion peak at m/z 191.0943 (C₁₀H₁₁NO₂⁺) .
Advanced: How are spectral data contradictions resolved for dihydrofuropyridine derivatives?
Answer:
Discrepancies arise from:
- Tautomerism : Equilibrium between keto and enol forms in solution. Use deuterated DMSO to stabilize the keto form for consistent NMR readings.
- Solvent effects : Compare data across solvents (CDCl₃ vs. DMSO-d₆).
- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify experimental results .
Basic: What in vitro assays evaluate the bioactivity of this compound?
Answer:
- Enzyme inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence-based protocols.
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
Advanced: What strategies improve the pharmacokinetic profile of dihydrofuropyridine derivatives?
Answer:
- Structural modifications : Introduce polar groups (e.g., –OH, –COOH) to enhance water solubility.
- Prodrug design : Esterification of the acetyl group for delayed release.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: How are reaction conditions optimized for scalable synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yield by 15–20%.
- Green solvents : Ethanol/water mixtures reduce environmental impact.
- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse for 3–5 cycles .
Advanced: What computational tools predict reactivity and bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
